

physicochemical properties of 1-acetyl-4-bromo-1H-indazole

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Compound of Interest

Compound Name: 1-acetyl-4-bromo-1H-indazole

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An In-depth Technical Guide to the Physicochemical Properties of **1-acetyl-4-bromo-1H-indazole**

Introduction

1-acetyl-4-bromo-1H-indazole is a substituted indazole derivative of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a prominent privileged structure, known for its diverse biological activities.^[1] The addition of a bromine atom at the 4-position and an acetyl group at the 1-position modifies the molecule's electronic and steric properties, influencing its interaction with biological targets and its pharmacokinetic profile. This guide provides a comprehensive overview of the core physicochemical properties of **1-acetyl-4-bromo-1H-indazole**, offering both established data and detailed experimental protocols for its characterization. Understanding these properties is paramount for its application in synthesis, formulation, and as a potential therapeutic agent.

Molecular Structure and Identification

A precise understanding of the molecular structure is the foundation for all physicochemical analysis. The structure of **1-acetyl-4-bromo-1H-indazole** is defined by a bicyclic indazole core, with a bromine atom at position C4 and an acetyl group on the N1 nitrogen atom.

Molecular Structure Diagram

Caption: Chemical structure of 1-(4-bromoindazol-1-yl)ethanone.

| Identifier | Value | Source |
|-------------------|--|----------------|
| Molecular Formula | C ₉ H ₇ BrN ₂ O | PubChemLite[2] |
| Molecular Weight | 239.07 g/mol | Calculated |
| Monoisotopic Mass | 237.97418 Da | PubChemLite[2] |
| CAS Number | 885698-70-4 | Guidechem[3] |
| InChI | InChI=1S/C9H7BrN2O/c1-6(13)12-9-4-2-3-8(10)7(9)5-11-12/h2-5H,1H3 | PubChemLite[2] |
| SMILES | <chem>CC(=O)N1C2=C(C(=N1)C(=CC=C2)Br</chem> | PubChemLite[2] |

Spectroscopic Properties

Spectroscopic analysis is critical for the structural confirmation and purity assessment of **1-acetyl-4-bromo-1H-indazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

- ¹H NMR (400 MHz, CDCl₃):** The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the acetyl methyl protons.
 - Aromatic Region:** The protons on the indazole ring will appear as multiplets or doublets, with their chemical shifts influenced by the bromine and acetyl substituents.
 - Aliphatic Region:** A sharp singlet corresponding to the three protons of the acetyl group's methyl moiety.
- ¹³C NMR (100 MHz, CDCl₃):** The carbon spectrum will show signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.

- Carbonyl Signal: A peak in the downfield region (around 169 ppm) is characteristic of the acetyl carbonyl carbon.
- Aromatic Signals: Multiple peaks corresponding to the seven unique carbons of the indazole ring system.
- Methyl Signal: An upfield peak for the acetyl methyl carbon.

Experimental Data: While a full spectrum for **1-acetyl-4-bromo-1H-indazole** is not publicly available, data for a closely related compound provides valuable reference points.[\[4\]](#)

| Nucleus | Chemical Shift (δ , ppm) |
|---------------------|---|
| ^1H NMR | 8.17 (br, 1H), 7.64 (s, 1H), 7.34 (d, J = 8.0 Hz, 1H), 7.19 (t, J = 8.0 Hz, 1H), 7.05 (d, J = 8.0 Hz, 1H), 2.16 (s, 3H) |
| ^{13}C NMR | 169.1, 139.2, 134.5, 129.9, 124.3, 120.2, 118.1, 24.4 |

Note: The provided data is for a related indazole derivative and should be used as a reference for expected chemical shifts.[\[4\]](#)

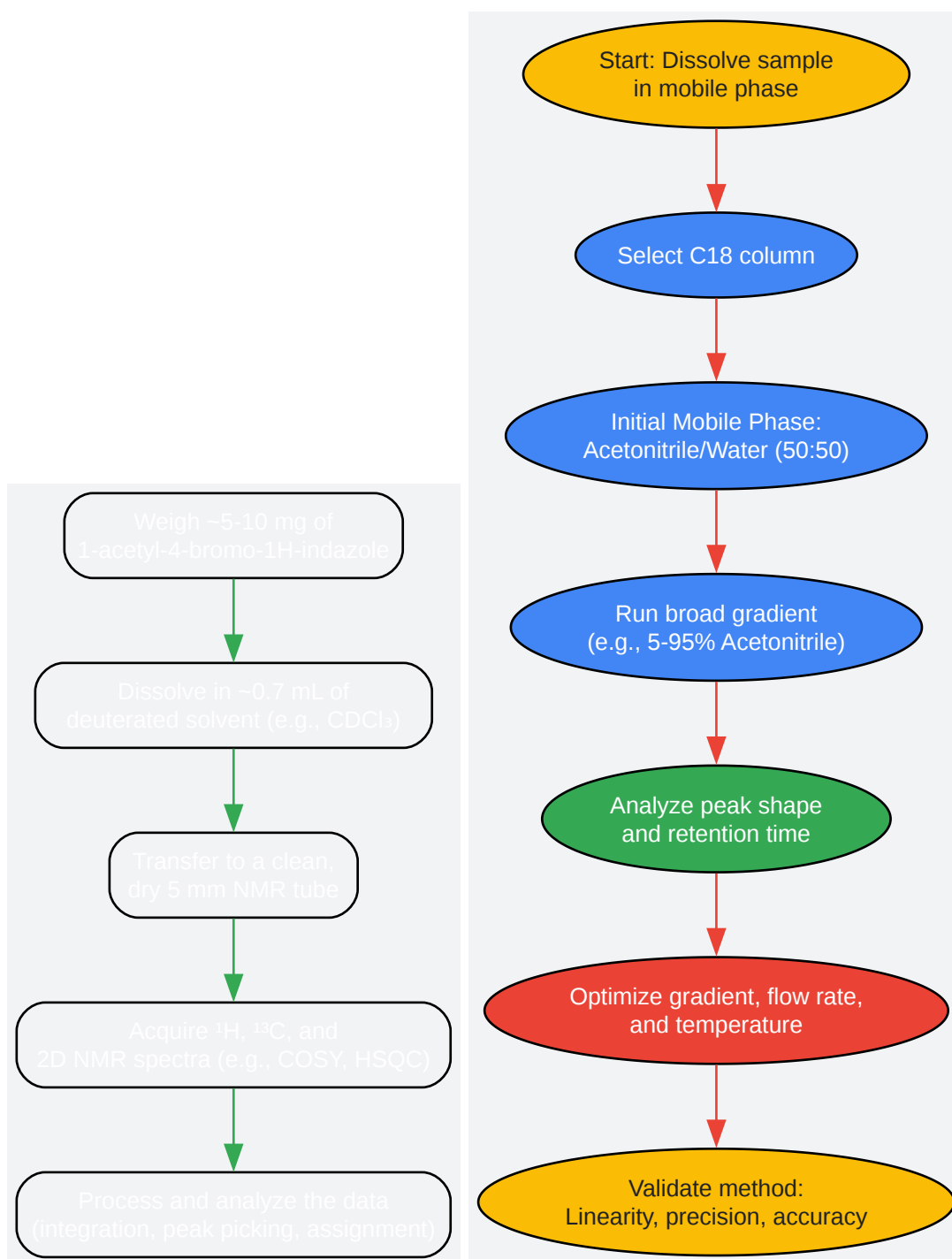
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

- Expected m/z: The predicted monoisotopic mass is 237.97418 Da.[\[2\]](#) High-resolution mass spectrometry (HRMS) should confirm this value.
- Predicted Collision Cross Section (CCS):
 - $[\text{M}+\text{H}]^+$: 141.0 Å²
 - $[\text{M}+\text{Na}]^+$: 155.7 Å²

Experimental Protocol: NMR Sample Preparation and Analysis

Workflow for NMR Analysis



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